molecular formula C12H17NO2 B8449242 4-Methylaminomethyl-2-phenyl-1,3-dioxane

4-Methylaminomethyl-2-phenyl-1,3-dioxane

Cat. No. B8449242
M. Wt: 207.27 g/mol
InChI Key: FZKHAGVVRXTUAL-UHFFFAOYSA-N
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Patent
US08853224B2

Procedure details

To a solution of 4-hydroxymethyl-2-phenyl-1,3-dioxane (0.80 g, 4.12 mmol) in dichloromethane (20 mL) was added diisopropylethylamine (1.702 ml, 10.30 mmol) and the solution was cooled in an ice bath. Methanesulfonyl chloride (0.414 ml, 5.35 mmol) was added and the solution was allowed to warm to RT. After 1 h, it was washed with 2M aq HCl, saturated aq NaHCO3, dried and concentrated to a syrup (1.15 g). A solution of (0.9 g, 3.30 mmol) of this material in DMSO (8 mL) containing 40% aq methylamine (2.85 ml, 33.0 mmol) was stoppered and heated at ˜75-80° C. for 24 h. The solution was cooled, chloroform was added and washed twice with water, dried and concentrated. Chromatography afforded title compound (0.465 g, 2.24 mmol, 68%) as a syrup. 1H NMR (CDCl3) δ 7.50-7.47 (2H, m), 7.39-7.30 (3H, m), 5.52 (1H, s), 4.31-4.25 (1H, m), 4.09-3.93 (2H, m), 2.80 (1H, dd, J=12.3, 8.0 Hz), 2.67 (1H, dd, J=12.3, 3.4 Hz), 2.45 (3H, s), 1.96-1.83 (2H, m), 1.49 (1H, dd, J=13.2, 1.2 Hz); 13C NMR δ 139.0, 129.2, 128.6, 126.5, 101.6, 76.8, 67.2, 57.0, 36.8, 29.5.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.702 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.414 mL
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH2:8][CH2:7][O:6][CH:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:4]1.[CH:15]([N:18](C(C)C)CC)(C)C.CS(Cl)(=O)=O.CN>ClCCl.CS(C)=O.C(Cl)(Cl)Cl>[CH3:15][NH:18][CH2:2][CH:3]1[CH2:8][CH2:7][O:6][CH:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:4]1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
OCC1OC(OCC1)C1=CC=CC=C1
Name
Quantity
1.702 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.414 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
material
Quantity
0.9 g
Type
reactant
Smiles
Name
Quantity
2.85 mL
Type
reactant
Smiles
CN
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
WASH
Type
WASH
Details
it was washed with 2M aq HCl, saturated aq NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a syrup (1.15 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated at ˜75-80° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCC1OC(OCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.24 mmol
AMOUNT: MASS 0.465 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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